molecular formula C13H18N2O3S B13062757 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine

6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine

Cat. No.: B13062757
M. Wt: 282.36 g/mol
InChI Key: RHGHPXBBHHQEQL-UHFFFAOYSA-N
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Description

6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-a]pyridine is a nitrogen-rich heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a scaffold renowned for its broad pharmacological applications, including antifungal, antioxidant, and antiviral activities . This derivative features a tert-butylsulfonyl group at position 6 and an ethoxy substituent at position 5.

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

6-tert-butylsulfonyl-7-ethoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H18N2O3S/c1-5-18-10-8-12-14-6-7-15(12)9-11(10)19(16,17)13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

RHGHPXBBHHQEQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC=CN2C=C1S(=O)(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine skeleton is commonly synthesized via cyclization reactions involving 2-aminopyridines and α-haloketones or α-haloesters. This step forms the fused bicyclic system essential for subsequent substitutions.

Introduction of the Ethoxy Group at the 7-Position

The 7-ethoxy substituent is introduced by nucleophilic aromatic substitution or by O-alkylation of a hydroxy precursor at the 7-position. This step may involve:

  • Starting from a 7-hydroxyimidazo[1,2-a]pyridine intermediate.
  • Treatment with ethyl halides (e.g., ethyl bromide) in the presence of a base to form the ethoxy ether.

Installation of the Tert-butylsulfonyl Group at the 6-Position

The tert-butylsulfonyl group is introduced via sulfonylation reactions, typically involving:

  • Reaction of the 6-position with tert-butylsulfonyl chloride or a related sulfonyl halide.
  • Use of a tertiary amine base such as triethylamine or diisopropylethylamine to scavenge the generated acid.
  • Conducting the reaction in an aprotic organic solvent such as tetrahydrofuran (THF), acetonitrile, or dichloroethane (DCE).

Typical conditions for this sulfonylation step include:

Parameter Details
Solvents THF, acetonitrile, DCE, DMF, DMSO
Temperature Range 25°C to 100°C (commonly 60–85°C)
Reaction Time 2 to 72 hours (typically 8–24 hours)
Base Triethylamine, DIPEA, 4-NMM
Molar Ratios Sulfonyl chloride:amine typically 1:1 to 1:2

The reaction is carefully temperature-controlled to avoid side reactions and ensure selective sulfonylation at the 6-position.

Representative Synthetic Procedure (Literature-Based)

  • Starting Material Preparation : Synthesize or procure 7-hydroxyimidazo[1,2-a]pyridine.

  • Ethoxylation : React the 7-hydroxy compound with ethyl bromide in the presence of a base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetone) to yield 7-ethoxyimidazo[1,2-a]pyridine.

  • Sulfonylation :

    • Dissolve the 7-ethoxyimidazo[1,2-a]pyridine in dry THF or acetonitrile.
    • Cool the solution to 0–5°C.
    • Add tert-butylsulfonyl chloride dropwise with stirring.
    • Add triethylamine or DIPEA slowly to neutralize HCl formed.
    • Stir the reaction mixture at 60–85°C for 8–24 hours.
    • Monitor the reaction progress by TLC or HPLC.
    • Upon completion, quench with water, extract with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography or recrystallization.

Research Findings and Notes

  • The sulfonylation step is critical and requires careful control of reaction parameters to avoid over-sulfonylation or decomposition.
  • The choice of solvent and base significantly affects yield and purity.
  • The tert-butylsulfonyl group imparts steric bulk and electron-withdrawing properties, influencing biological activity.
  • The ethoxy substituent at the 7-position is introduced to modulate solubility and pharmacokinetic properties.
  • The overall synthetic route is adaptable to scale-up with proper optimization of reaction times and temperatures.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Core synthesis 2-Aminopyridine + α-haloketone Various Reflux or heating Several hours Cyclization to form imidazo[1,2-a]pyridine
Ethoxylation Ethyl bromide + base (K2CO3) Acetone or DMF RT to reflux Several hours O-alkylation of 7-hydroxy intermediate
Sulfonylation tert-Butylsulfonyl chloride + tertiary amine THF, acetonitrile, DCE 25–85°C 8–24 hours Controlled addition, base scavenges HCl

This detailed synthesis approach for 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-a]pyridine integrates classical heterocyclic chemistry with modern sulfonylation techniques, ensuring high purity and yield suitable for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the reduced imidazo[1,2-A]pyridine derivative.

    Substitution: The major products are the substituted imidazo[1,2-A]pyridine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo[1,2-A]pyridine derivatives, including 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the efficacy of imidazo[1,2-A]pyridine derivatives against various cancer cell lines, demonstrating their potential as lead compounds in cancer therapy .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial cell membranes and inhibit essential metabolic processes. In vitro studies have reported effective inhibition of both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine have been explored in various experimental models. The compound has been shown to reduce inflammation markers and alleviate symptoms in models of inflammatory diseases .

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[1,2-A]pyridine derivatives and evaluated their anticancer activity against various cell lines. The findings indicated that 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine exhibited potent cytotoxic effects on breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

A study conducted to assess the antimicrobial efficacy of several imidazo[1,2-A]pyridine derivatives found that 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine demonstrated superior activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The pathways involved include signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

  • Position 7 Substituents : Ethoxy (in the target compound) vs. methoxy (in compounds 12 and 15) may alter steric hindrance and electronic effects. Methoxy derivatives exhibit strong antifungal activity, suggesting ethoxy could offer comparable or modified efficacy .
  • Position 6 tert-Butylsulfonyl Group: This group is conserved in active analogs (e.g., compounds 12 and 15), likely enhancing binding to fungal CYP51 (lanosterol 14α-demethylase) via hydrophobic interactions .
  • Bulkier Substituents : Compounds with naphthalene (e.g., compound 11) show reduced activity, emphasizing the importance of moderate steric bulk for optimal antifungal effects .

Antifungal Activity Comparison

Table 2: Antifungal Activity Against Aspergillus fumigatus 3007 and Candida albicans 3018

Compound Inhibition Index (%) vs. A. fumigatus (96h) IC₅₀ (µg/ml) vs. C. albicans Mechanism Insights
12 52.12 0.390 Ergosterol synthesis inhibition; CYP51 binding
15 49.87 0.781 Moderate CYP51 affinity; antioxidant synergy
3 43.51 0.781 N/A
7 Low >100 Weak CYP51 interaction
  • Target Compound (Inferred) : The tert-butylsulfonyl and ethoxy groups may enable CYP51 binding similar to compound 12, but ethoxy’s larger size could reduce potency compared to methoxy derivatives.
  • Mechanistic Correlations : Confocal microscopy reveals that active compounds (e.g., 12) disrupt fungal membrane integrity by inhibiting ergosterol biosynthesis, a hallmark of azole antifungals .

Antioxidant Potential

Table 3: DPPH Radical Scavenging Activity (IC₅₀ Values)

Compound IC₅₀ (µM) Key Structural Features
15 12.5 Methoxy at position 7; tert-butylsulfonyl
7 15.0 Methoxy-phenyl at position 4
13 28.0 Naphthalene moiety
Ascorbic Acid 8.9 Reference compound
  • Target Compound (Inferred) : The ethoxy group may slightly reduce antioxidant efficacy compared to methoxy (compound 15) due to increased steric bulk, but the tert-butylsulfonyl group could stabilize radical intermediates.

Pharmacokinetic and Drug-Likeness Profiles

All analogs, including compound 12 and 15, comply with Lipinski’s rule of five (molecular weight <500, logP <5), suggesting favorable oral bioavailability . ADME predictions indicate moderate plasma protein binding and CYP450-mediated metabolism, typical for sulfonyl-containing heterocycles .

Biological Activity

Overview of 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine

6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical formula for 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine is C13H18N2O3S. The structure features:

  • An imidazo[1,2-a]pyridine core.
  • A tert-butylsulfonyl group that enhances solubility and bioavailability.
  • An ethoxy group that may influence pharmacological properties.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown promising anticancer activity in various studies. For instance:

  • Mechanism of Action : Many of these compounds act by inhibiting specific kinases involved in cancer cell proliferation. They may also induce apoptosis in cancer cells through various pathways.
  • Case Study : A study demonstrated that related compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridines possess antimicrobial properties:

  • Spectrum of Activity : These compounds have been tested against a range of bacteria and fungi. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli.
  • Mechanisms : The proposed mechanisms include disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Anti-inflammatory Properties

The anti-inflammatory potential of imidazo[1,2-a]pyridines has been explored:

  • Inflammation Models : In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : A specific derivative was evaluated in an animal model of arthritis, showing reduced swelling and inflammation markers compared to controls.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionIC50/EC50 Values
AnticancerImidazo[1,2-a]pyridineKinase inhibition, apoptosis induction5-20 µM (varies by cell line)
AntimicrobialVarious derivativesMembrane disruption, nucleic acid inhibition10-50 µg/mL
Anti-inflammatorySpecific derivativesCytokine production inhibitionEC50 ~ 15 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with bromination or functionalization of precursor heterocycles. For example, imidazo[1,2-a]pyridine derivatives are often synthesized via cyclization reactions using amines or diazonium salts. Intermediates are characterized using 1H NMR , 13C NMR , and HRMS to confirm regiochemistry and purity. For instance, the tert-butylsulfonyl group can be introduced via sulfonylation under basic conditions, monitored by TLC and purified via column chromatography .

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Assigns proton environments (e.g., ethoxy groups show signals at δ 1.2–1.4 ppm for CH3 and δ 4.0–4.2 ppm for OCH2).
  • 13C NMR : Identifies carbon types (e.g., tert-butyl carbons appear as a singlet near δ 28–30 ppm).
  • IR : Confirms functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹).
    Cross-validation with HRMS ensures molecular formula accuracy (e.g., [M+H]+ calculated within ±0.001 Da) .

Q. What reaction conditions optimize the introduction of the tert-butylsulfonyl group into imidazo[1,2-a]pyridine systems?

  • Methodology : Sulfonylation is typically performed using tert-butylsulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) in anhydrous dichloromethane at 0–25°C. Reaction progress is monitored via LC-MS. Excess reagents are quenched with aqueous NaHCO3, followed by extraction and drying .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) predict regioselectivity in the synthesis of substituted imidazo[1,2-a]pyridines?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict energy barriers for competing reaction pathways. For example, quantum chemical calculations can explain why sulfonylation occurs preferentially at the 6-position due to lower activation energy. Reaction path search algorithms (e.g., GRRM) combined with experimental validation narrow optimal conditions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or HRMS deviations)?

  • Methodology :

  • NOE Analysis : Unpredicted nuclear Overhauser effects may indicate alternative conformers or impurities. 2D NMR (e.g., COSY, HSQC) clarifies connectivity.
  • HRMS Deviations : Deviations >5 ppm suggest isotopic interference or adduct formation. Re-analysis using alternative ionization modes (e.g., ESI vs. APCI) or purification via preparative HPLC is recommended.
    Cross-referencing with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How do steric and electronic effects of the tert-butylsulfonyl group influence the reactivity of the imidazo[1,2-a]pyridine core?

  • Methodology :

  • Steric Effects : The bulky tert-butyl group reduces nucleophilic attack at the 6-position, as shown by competitive reactions with smaller sulfonyl derivatives.
  • Electronic Effects : Electron-withdrawing sulfonyl groups decrease electron density at adjacent positions, directing electrophilic substitutions to the 3-position. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) quantify these effects .

Q. What experimental designs minimize byproducts during the ethoxylation of imidazo[1,2-a]pyridine precursors?

  • Methodology : Use Design of Experiments (DoE) to optimize parameters:

  • Factors : Temperature (40–80°C), solvent (DMF vs. DMSO), base (K2CO3 vs. Cs2CO3), and stoichiometry.
  • Response Variables : Yield, purity (HPLC area %).
    A Central Composite Design (CCD) identifies interactions between variables. For example, higher temperatures in DMSO reduce ethoxylation time but may increase decomposition .

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